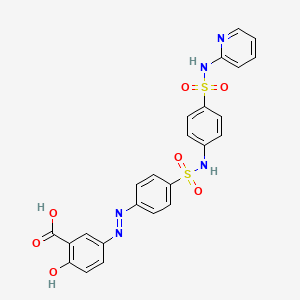
(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, sulfonamide, and diazenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Diazotization: The formation of the diazenyl group is achieved through the diazotization of an aromatic amine.
Coupling Reaction: The diazonium salt formed in the previous step is then coupled with a phenolic compound to form the azo compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diazenyl group can be reduced to form an amine.
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide compound with antimicrobial properties.
Azo Dyes: Compounds with similar diazenyl groups used in the dye industry.
Benzoic Acid Derivatives: Compounds with similar benzoic acid structures used in various applications.
Uniqueness
(E)-2-Hydroxy-5-((4-(N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)sulfamoyl)phenyl)diazenyl)benzoic Acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C24H19N5O7S2 |
|---|---|
Peso molecular |
553.6 g/mol |
Nombre IUPAC |
2-hydroxy-5-[[4-[[4-(pyridin-2-ylsulfamoyl)phenyl]sulfamoyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C24H19N5O7S2/c30-22-13-8-18(15-21(22)24(31)32)27-26-16-4-9-19(10-5-16)37(33,34)28-17-6-11-20(12-7-17)38(35,36)29-23-3-1-2-14-25-23/h1-15,28,30H,(H,25,29)(H,31,32) |
Clave InChI |
ZIWYZGOROABSLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


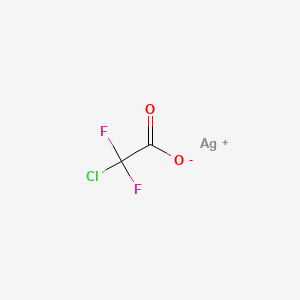
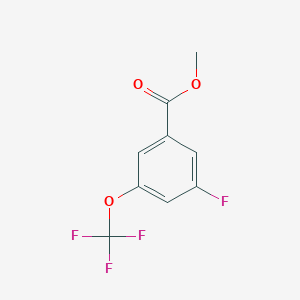
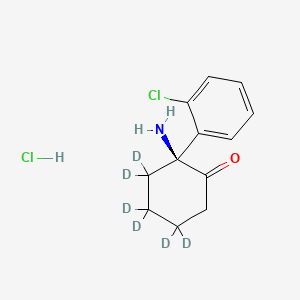
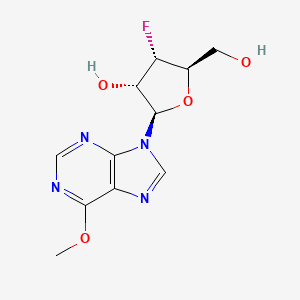
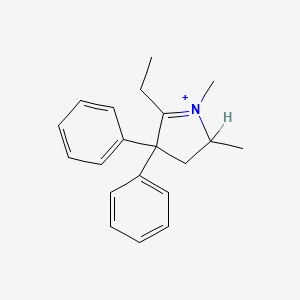
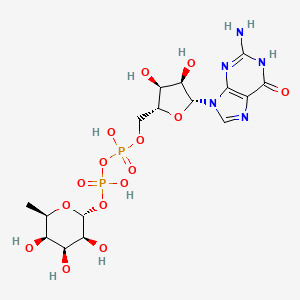
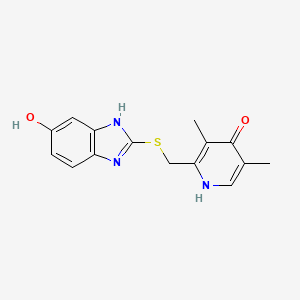
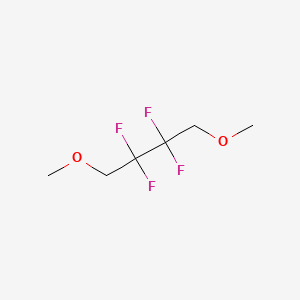
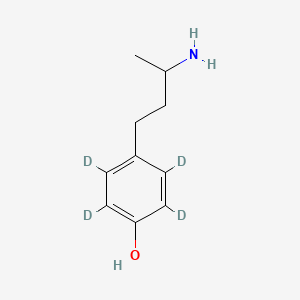
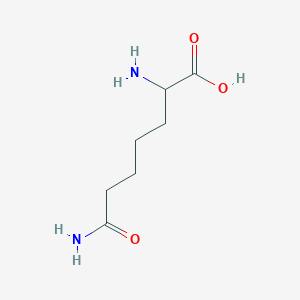
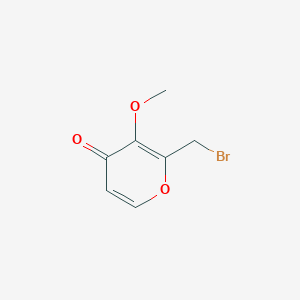
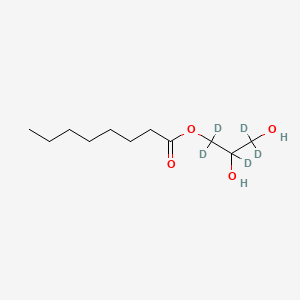
![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
